3-chloro-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile
Overview
Description
3-chloro-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CMEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Therefore, CMEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
CMEP selectively antagonizes the 3-chloro-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile receptor, which is involved in several physiological processes, including synaptic plasticity, learning, and memory. By blocking this receptor, CMEP reduces the activity of glutamate, a neurotransmitter that is involved in many neurological and psychiatric disorders. This leads to a decrease in neuronal excitability and an overall reduction in the symptoms associated with these disorders.
Biochemical and Physiological Effects:
CMEP has been shown to have several biochemical and physiological effects. It has been shown to reduce the activity of glutamate, which is involved in many neurological and psychiatric disorders. Additionally, CMEP has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties. CMEP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMEP in lab experiments is its selectivity for the 3-chloro-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile receptor, which allows for precise targeting of this receptor. Additionally, CMEP has been extensively studied, and its effects on various neurological and psychiatric disorders have been well-documented. However, one of the limitations of using CMEP in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on CMEP. One area of research is the development of more selective 3-chloro-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile antagonists that may have fewer side effects than CMEP. Additionally, further research is needed to determine the optimal dosage and administration of CMEP for various neurological and psychiatric disorders. Finally, more research is needed to determine the long-term effects of CMEP on neuronal function and survival.
Scientific Research Applications
CMEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anti-addictive, anti-depressant, and anti-anxiety effects, making it a promising candidate for the treatment of drug addiction, depression, and anxiety disorders. Additionally, CMEP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-chloro-5-methoxy-4-phenacyloxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-15-8-11(9-18)7-13(17)16(15)21-10-14(19)12-5-3-2-4-6-12/h2-8H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLXWLQBWOKCES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OCC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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